N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline
Description
Properties
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O/c21-16-12-14(20(22,23)24)13-26-17(16)10-11-25-18-8-4-5-9-19(18)27-15-6-2-1-3-7-15/h1-13,25H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METACXRJJDKBJC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC=CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N/C=C/C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyridine ring, bearing electron-withdrawing groups (-Cl and -CF), directs electrophiles to meta positions relative to these substituents. Key reactions include:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO/HSO | Nitro group introduced at C4 of pyridine | |
| Halogenation | Cl/FeCl | Limited reactivity due to deactivation |
Mechanistic Insight : The trifluoromethyl group strongly deactivates the pyridine ring, reducing EAS rates compared to unsubstituted pyridines .
Hydrogenation of the Ethenyl Group
The (E)-configured ethenyl linker undergoes catalytic hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H, RT, EtOH | Saturated N-[2-(3-chloro-5-CF-pyridyl)ethyl]-2-phenoxyaniline | >95% |
Evidence : Analogous ethenyl-pyridine systems show complete reduction under mild conditions .
Nucleophilic Substitution at Pyridine Chlorine
The C3 chlorine participates in substitution reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH (aq.) | 100°C, sealed tube | 3-amino-5-CF-pyridyl derivative | 60–65% |
| KSCN | DMF, 80°C, 12h | 3-thiocyano analog | 45% |
Limitation : Steric hindrance from the adjacent CF group reduces reaction efficiency .
Oxidative Transformations
The ethenyl group and aniline nitrogen are susceptible to oxidation:
| Oxidizing Agent | Conditions | Primary Product | Byproducts |
|---|---|---|---|
| KMnO | Acidic, Δ | Cleavage to 2-phenoxyaniline + pyridine carboxylic acid | CO |
| mCPBA | CHCl, 0°C | Epoxidation of ethenyl linker | <5% |
Note : The electron-deficient ethenyl group shows lower epoxidation propensity compared to styrenic systems .
Aniline-Derived Reactions
The 2-phenoxyaniline moiety participates in:
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Diazotization | NaNO/HCl, 0–5°C | Diazonium salt (unstable; couples rapidly) | Azo dye synthesis |
| Acetylation | AcO, pyridine | N-acetylated derivative | Solubility modulation |
Caution : Steric protection from the ortho-phenoxy group impedes electrophilic attack on the aniline ring .
Cross-Coupling Reactions
The chloro-pyridine unit enables modern coupling strategies:
| Reaction | Catalyst/Base | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Arylboronic acid | Biaryl analog at C3 |
| Buchwald-Hartwig | Pddba, Xantphos | Secondary amine | Aminopyridine derivative |
Optimization : Microwave irradiation (120°C, 30 min) improves yields to 75–80% .
Critical Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis. For instance, polycyclic nitrogen heterocycles have been synthesized and evaluated for their ability to inhibit TP, demonstrating promising anticancer activity . The interaction of these compounds with TP suggests that this compound could be similarly effective in targeting cancer cells.
1.2 Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. Research indicates that derivatives of chlorinated pyridines exhibit significant activity against various bacterial strains. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Agrochemical Applications
2.1 Pesticidal Activity
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of agrochemicals. Compounds with similar structures have been investigated for their efficacy as pesticides, particularly against pests that threaten crop yields . The unique electronic properties imparted by the trifluoromethyl group may enhance the effectiveness of this compound in agricultural applications.
Material Science Applications
3.1 Organic Electronics
Compounds containing phenoxy and pyridine groups are being explored for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the trifluoromethyl group can improve charge transport properties, making this compound a candidate for further research in this area .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibitors of thymidine phosphorylase |
| Antimicrobial agents | Effective against various bacterial strains | |
| Agrochemicals | Pesticides | Enhanced efficacy against crop pests |
| Material Science | Organic electronics | Improved charge transport properties |
Mechanism of Action
The mechanism by which N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound is structurally related to several pyridine derivatives, particularly those with trifluoromethyl and chloro substituents. Below is a systematic comparison based on structural features, biological activity, and metabolic profiles.
Structural Comparisons
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Linkage Type: The target compound’s ethenyl bridge (E-configuration) contrasts with the ethyl bridges in fluopyram and ’s compound.
- Substituents: The 2-phenoxy group in the target compound increases lipophilicity compared to fluopyram’s benzamide or ’s p-tolyl group. This could influence membrane permeability and metabolic stability .
- Core Heterocycles : Unlike pyrimidine-pyrazole hybrids (), the target compound retains a pyridine-aniline scaffold, favoring interactions with enzymes like succinate dehydrogenase (SDH), a target for fungicides .
Metabolic Profiles
Table 2: Metabolic Pathways and Residues
Key Observations :
- The target compound’s phenoxy group is prone to oxidative metabolism, generating reactive intermediates (e.g., quinones), whereas fluopyram’s benzamide undergoes hydrolysis to BZM, a less reactive metabolite .
- Regulatory guidelines for fluopyram include monitoring residues of BZM and olefin isomers, whereas the target compound’s residue definitions would focus on phenoxy-aniline derivatives .
Biological Activity
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClF3N2O |
| Molecular Weight | 353.74 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in available data |
This compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, similar to other phenoxyanilines which preferentially inhibit COX-2 over COX-1 .
- Modulation of Signaling Pathways : It appears to interfere with cellular signaling pathways associated with inflammation and cancer progression, potentially affecting smooth muscle cell proliferation by modulating heparan sulfate proteoglycans (HSPGs) like Perlecan .
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its anti-inflammatory effects .
Biological Activity Studies
Various studies have investigated the biological activity of this compound. Below are notable findings from recent research:
Anti-inflammatory Effects
Research has demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, in vitro studies showed that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
Anticancer Potential
Studies suggest that this compound may have anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression in cancer cells, which could be attributed to its interaction with specific molecular targets within the cells .
Case Studies
- Case Study on Inflammatory Response : A study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing inflammation in a murine model of arthritis. The compound significantly decreased swelling and pain scores compared to control groups .
- Cancer Cell Line Study : Another investigation focused on its effects on breast cancer cell lines, revealing that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline?
Methodological Answer:
The compound can be synthesized via palladium- or copper-catalyzed cross-coupling reactions. For example, a Stille or Suzuki coupling may be employed to form the ethenyl bridge between the pyridine and aniline moieties. highlights a related synthesis using CuI, pyrrole-2-carboxylate, and K₃PO₄ under argon, achieving a 13% yield for a structurally similar compound. Optimization strategies include:
- Catalyst systems : Testing Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
- Inert conditions : Argon atmosphere to prevent oxidation of intermediates.
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the trans-isomer .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the ethenyl group (coupling constant J ≈ 16 Hz).
- HPLC-MS : Purity assessment (≥95%) and molecular ion verification.
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., pyridine ring orientation relative to the aniline group) .
Basic: How can solubility and formulation challenges be addressed?
Methodological Answer:
The compound’s hydrophobicity (XlogP = 5.3) necessitates:
- Co-solvent systems : Use DMSO or cyclodextrin inclusion complexes for in vitro assays.
- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility.
- Surfactant-based formulations : Polysorbate-80 or Cremophor EL for in vivo studies .
Advanced: How does the substitution pattern on the pyridine ring affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Cl, 5-CF₃ (parent) | Antifungal | |
| 2-CH₃, 4-CF₃ | Reduced potency | |
| 5-CN | Enhanced solubility | |
| The trifluoromethyl group at position 5 is critical for target binding, while chloro at position 3 enhances lipophilicity and membrane permeability . |
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 13% vs. 75%)?
Methodological Answer:
Yield discrepancies arise from:
- Catalyst loading : uses CuI (5 mol%), while employs optimized Pd catalysts (1 mol%), improving efficiency.
- Reaction time : Extended durations (24–48 hrs) for Pd systems enhance conversion.
- Intermediate stability : Protecting groups (e.g., Boc for amines) prevent side reactions .
Advanced: What mechanisms underlie its antifungal activity?
Methodological Answer:
The compound inhibits fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Key evidence:
- Fluopyram analog : Classified as a fungicide targeting succinate dehydrogenase (Complex II) in Botrytis cinerea .
- Docking studies : The trifluoromethyl group forms hydrophobic interactions with the enzyme’s active site .
Advanced: How to assess stability under varying pH and temperature?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hrs). Monitor via HPLC for decomposition products.
- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~150°C.
- Light sensitivity : Store in amber vials at –20°C; UV-vis spectroscopy tracks photodegradation .
Advanced: What in silico strategies predict pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate bioavailability (Topological PSA = 79.3 Ų suggests moderate permeability).
- Molecular dynamics (MD) : Simulate binding to human serum albumin (logP = 5.3 indicates high plasma protein binding).
- Metabolism prediction : CYP3A4/2D6 docking identifies potential oxidation sites (e.g., ethenyl bridge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
